molecular formula C16H13NO2 B14400835 Methanone, 2,3-aziridinediylbis[phenyl- CAS No. 88714-57-2

Methanone, 2,3-aziridinediylbis[phenyl-

Cat. No.: B14400835
CAS No.: 88714-57-2
M. Wt: 251.28 g/mol
InChI Key: PSUMSIXWSLDJGL-UHFFFAOYSA-N
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Description

The aziridine ring introduces significant steric strain and reactivity, distinguishing it from larger heterocyclic analogs.

Properties

CAS No.

88714-57-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(3-benzoylaziridin-2-yl)-phenylmethanone

InChI

InChI=1S/C16H13NO2/c18-15(11-7-3-1-4-8-11)13-14(17-13)16(19)12-9-5-2-6-10-12/h1-10,13-14,17H

InChI Key

PSUMSIXWSLDJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2,3-aziridinediylbis[phenyl-] typically involves the reaction of phenyl(3-phenyloxiran-2-yl)methanone with hydrazine hydrate in ethanol under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the aziridine ring.

Industrial Production Methods: While specific industrial production methods for Methanone, 2,3-aziridinediylbis[phenyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing synthesis, properties, and applications:

Compound Heterocycle Key Features Synthesis Reactivity/Applications
2,3-Aziridinediylbis[phenyl-methanone Aziridine (3-membered) High ring strain, reactive nitrogen center, phenyl substituents. Likely involves cyclization of amines with carbonyl precursors (inferred). Prone to nucleophilic ring-opening; potential use in polymers or bioactive molecule synthesis.
Quinoxaline Methanone () Quinoxaline (6-membered, 2 N) Two nitrogen atoms, bromophenyl groups, conjugated π-system. Condensation of bis-diketones with diamines in acetic acid . Fluorescence properties; applications in sensors or optoelectronics .
Azetidin-2-one () Azetidinone (4-membered) Beta-lactam ring, chloro and phenyl substituents. Reaction of azomethines with chloroacetyl chloride and triethylamine . Antibiotic activity (e.g., β-lactam antibiotics); hydrolytically unstable in acidic/basic conditions .
Oxazole Bis-Phenylmethanone () Oxazole (5-membered, O and N) Benzyl, naphthyl, and phenyl groups; rigid geometry. Multi-step synthesis involving reductive amination and cyclization . Electrophilic substitution at aromatic rings; potential in materials science .
Pyridine-Based Methanones () Pyridine (6-membered, 1 N) Methyl or methoxy substituents, planar structure. Varied methods, including Friedel-Crafts acylation or Suzuki coupling . Acid/base-sensitive; used as intermediates in drug synthesis (e.g., antihistamines) .

Detailed Analysis of Key Differences

  • Ring Strain and Reactivity: Aziridine’s three-membered ring confers high strain (~60 kJ/mol), making it more reactive than azetidinones (4-membered) or pyridine (6-membered). This strain facilitates ring-opening reactions, useful in polymer cross-linking or prodrug design. In contrast, quinoxaline and pyridine derivatives exhibit stability suitable for prolonged applications . Azetidin-2-ones (β-lactams) undergo hydrolysis under physiological conditions, a property exploited in antibiotic design .
  • Synthetic Complexity: Aziridine-containing compounds often require specialized cyclization methods due to their instability. Quinoxalines and pyridine methanones are synthesized via condensation or coupling reactions, which are more straightforward .
  • Functional Properties: The quinoxaline derivative in shows strong fluorescence, attributed to its extended π-system. Such properties are absent in saturated or smaller heterocycles like aziridine . Pyridine-based methanones exhibit tunable electronic properties via substituents (e.g., methoxy groups enhance solubility) .
  • In contrast, pyridine and quinoxaline derivatives pose lower acute toxicity .

Research Findings and Data

  • Solubility: Quinoxaline methanone (): Soluble in CHCl₃, DCM, and THF . Oxazole bis-phenylmethanone (): Structural rigidity may limit solubility in polar solvents .
  • Structural Parameters :

    • Oxazole derivatives exhibit bond angles (e.g., C14–C13–C12: 119.9°) indicative of aromatic character .
    • Azetidin-2-ones show bond lengths (~1.52 Å for C–N) consistent with strained lactam rings .

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